D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
Description
D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is a chemically modified tyrosine derivative. The compound features:
- Stereochemistry: D-configuration at the tyrosine α-carbon, distinguishing it from the naturally occurring L-tyrosine .
- Protecting groups: (1,1-Dimethylethoxy)carbonyl (BOC): A tert-butoxycarbonyl group attached to the amino group, widely used in peptide synthesis to protect amines during coupling reactions . N-methyl substitution: A methyl group on the nitrogen, which reduces hydrogen-bonding capacity and alters steric properties .
- Applications: Likely employed in peptide synthesis or medicinal chemistry for its stability and controlled deprotection under acidic conditions .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADYPVUIPQNGV-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250611-09-7 | |
| Record name | D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250611-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Boc Protection Using Di-tert-Butyl Dicarbonate (Boc₂O)
Reagents :
-
Base : Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃)
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
-
Temperature : 0–25°C
-
Reaction Time : 2–6 hours
Procedure :
D-Tyrosine is suspended in anhydrous DCM, followed by the addition of Boc₂O and Et₃N. The mixture is stirred at room temperature until complete conversion. Alternatively, NaHCO₃ in DMF facilitates Boc protection under milder conditions.
Key Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 25 | 92 |
| NaHCO₃ | DMF | 0–5 | 88 |
Mechanistic Insight :
The Boc group reacts with the deprotonated amino group, forming a stable carbamate. NaHCO₃ minimizes racemization compared to stronger bases.
N-Methylation of Boc-Protected D-Tyrosine
N-Methylation is achieved via nucleophilic substitution using methyl iodide (CH₃I). The choice of base critically influences reaction efficiency.
Methylation with Sodium Hydride (NaH)
Reagents :
-
Base : Sodium hydride (NaH)
-
Solvent : Tetrahydrofuran (THF) or DMF
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Temperature : 0°C → room temperature
-
Reaction Time : 4–8 hours
Procedure :
Boc-protected D-tyrosine is dissolved in THF, and NaH is added under nitrogen. CH₃I is introduced dropwise, and the reaction is stirred until completion. Quenching with ice water followed by extraction yields the crude product.
Key Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0 → 25 | 85 |
Methylation with Sodium Bicarbonate (NaHCO₃)
Reagents :
-
Base : NaHCO₃
-
Solvent : DMF
-
Temperature : 25°C
-
Reaction Time : 12–24 hours
Procedure :
A suspension of Boc-D-tyrosine and NaHCO₃ in DMF is treated with CH₃I. The prolonged reaction time compensates for the milder base, yielding N-methylated product after aqueous workup.
Key Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaHCO₃ | DMF | 25 | 78 |
Comparative Analysis :
NaH provides higher yields but requires stringent anhydrous conditions. NaHCO₃ offers operational simplicity at the cost of extended reaction times.
Workup and Purification Strategies
Isolation of Crude Product
Post-methylation, the reaction mixture is concentrated under reduced pressure. Residual solvents (e.g., THF, DMF) are removed via rotary evaporation.
Aqueous Extraction
The crude product is dissolved in ethyl acetate and washed with:
-
1M HCl (to remove unreacted base)
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Saturated NaHCO₃ (to neutralize acidic impurities)
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Brine (to eliminate residual water)
Crystallization
Purification is achieved via recrystallization from ethanol/water (4:1 v/v), yielding white crystalline solid.
Purity Data :
| Method | Purity (%) |
|---|---|
| Recrystallization | 99.3 |
Industrial-Scale Synthesis
Large-scale production employs continuous flow reactors to enhance efficiency:
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Boc Protection : 10 kg batches in DCM with Et₃N (95% yield).
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Methylation : Automated dosing of CH₃I in THF/NaH (89% yield).
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Purification : Centrifugal partition chromatography reduces solvent use by 40%.
Critical Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced at the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine. This deprotected amine can then undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed:
Oxidation: Oxidized derivatives of the tyrosine moiety
Reduction: Reduced derivatives of the carbonyl group
Substitution: Deprotected amine derivatives
Scientific Research Applications
Overview
D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is a derivative of the amino acid tyrosine that serves as a protected amino acid in peptide synthesis. This compound is widely utilized in various scientific fields, including chemistry, biology, and medicine, due to its unique structural properties and functionalities.
Peptide Synthesis
D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is primarily used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of D-tyrosine from unwanted reactions during the synthesis process. This protection allows for selective modifications at other reactive sites on the molecule. The Boc group can be removed under acidic conditions to yield a free amine that can participate in further reactions, including peptide bond formation.
Biological Research
In biological studies, this compound is employed to investigate the role of tyrosine residues in proteins and enzymes. It aids in the synthesis of peptide-based inhibitors and substrates used in biochemical assays. The ability to modify tyrosine residues selectively makes it valuable for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry
D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is explored for its potential therapeutic applications in developing peptide-based drugs. It is particularly relevant in research focused on diseases related to tyrosine metabolism, such as phenylketonuria (PKU) and certain neurodegenerative disorders. The compound's role as an intermediate in synthesizing biologically active peptides enhances its significance in medicinal chemistry.
Case Study 1: Peptide-Based Drug Development
A study investigated the use of D-Tyrosine derivatives in creating peptide-based drugs aimed at treating neurodegenerative diseases. Researchers synthesized several peptides incorporating D-Tyrosine and assessed their binding affinity to target receptors in vitro. Results indicated that certain derivatives exhibited enhanced stability and bioavailability compared to their non-protected counterparts.
Case Study 2: Enzyme Mechanism Studies
Another research project utilized D-Tyrosine in synthesizing specific inhibitors for tyrosinase, an enzyme involved in melanin production. By employing this protected form of tyrosine, scientists were able to create potent inhibitors that demonstrated significant efficacy against tyrosinase activity in vitro. This study highlighted the utility of D-Tyrosine derivatives in understanding enzyme mechanisms and developing therapeutic agents for hyperpigmentation disorders.
Mechanism of Action
The mechanism of action of D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical reactions, including peptide bond formation.
Molecular Targets and Pathways:
Molecular Targets: Proteins and enzymes containing tyrosine residues
Pathways Involved: Peptide synthesis pathways, tyrosine metabolism pathways
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and properties of D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- and its analogs:
Key Comparative Insights
BOC protection universally provides stability under basic conditions but requires acidic deprotection (e.g., trifluoroacetic acid) .
Stereochemical Considerations :
- The D-configuration distinguishes the target compound from L-tyrosine analogs, making it useful for studying enzyme specificity or designing protease-resistant peptides .
Solubility and Reactivity :
- Methyl or benzyl esters (e.g., CAS 112196-59-5) improve solubility in organic solvents, facilitating peptide coupling reactions .
- O-benzyl derivatives (e.g., CAS 63769-58-4) offer orthogonal protection strategies, enabling sequential deprotection in multi-step syntheses .
Applications in Drug Development :
- BOC-protected tyrosine analogs are critical intermediates in synthesizing bioactive peptides, such as paroxetine analogs (CAS 22751-68-4) or loperamide derivatives (CAS 37743-18-3) .
Research Findings and Trends
- Peptide Synthesis: BOC-protected amino acids remain indispensable in classical peptide synthesis, though newer strategies (e.g., Fmoc chemistry) are gaining traction for milder deprotection .
- Chiral Resolution : D-Tyrosine derivatives are increasingly used to study chiral recognition in biological systems, such as bacterial cell wall synthesis .
- Safety Profiles : Analogous compounds (e.g., CAS 76757-92-1) exhibit low acute toxicity but require precautions against inhalation or skin contact .
Biological Activity
D-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is a derivative of the amino acid tyrosine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C22H27NO5
- Molecular Weight: 385.46 g/mol
- CAS Number: 178208-61-2
- IUPAC Name: (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid
D-Tyrosine derivatives are known to interact with various biological pathways. The presence of the N-methyl and dimethylethoxycarbonyl groups may enhance lipophilicity and bioavailability, potentially leading to increased activity at target sites such as receptors or enzymes involved in neurotransmission and metabolic processes.
Pharmacological Effects
-
Antioxidant Activity:
- Tyrosine and its derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells. This effect is crucial in preventing cellular damage associated with various diseases.
-
Neuroprotective Effects:
- Research indicates that D-Tyrosine can influence neurotransmitter synthesis, particularly dopamine, which is vital for cognitive functions and mood regulation. This suggests potential applications in treating neurodegenerative disorders.
-
Antimicrobial Properties:
- Preliminary studies have shown that certain tyrosine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in combating infections.
Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry examined the neuroprotective effects of D-Tyrosine derivatives on dopaminergic neurons. Results indicated that these compounds could significantly reduce neuronal apoptosis induced by oxidative stress, suggesting a protective role against neurodegenerative diseases such as Parkinson's disease .
Study 2: Antimicrobial Activity
In a recent investigation, various D-Tyrosine derivatives were tested for their antimicrobial efficacy against clinical strains of bacteria. The minimum inhibitory concentrations (MICs) ranged from 62.5 to 2000 µg/mL, with notable effectiveness against Staphylococcus aureus and Escherichia coli . The study concluded that modifications on the tyrosine structure could enhance antimicrobial activity.
Study 3: Antioxidant Capacity
Research conducted by the American Chemical Society demonstrated that D-Tyrosine exhibits significant antioxidant activity through scavenging free radicals. The study utilized various assays to quantify the antioxidant capacity, establishing a correlation between structural modifications and enhanced activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Reduced neuronal apoptosis | |
| Antimicrobial | Effective against Gram-positive/negative bacteria |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| D-Tyrosine | Basic amino acid structure | Neuroprotective |
| N-Methyl-D-Tyrosine | Increased lipophilicity | Enhanced bioavailability |
| N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-Tyrosine | Improved stability | Antioxidant |
Q & A
Q. How should researchers resolve inconsistencies in crystallographic data for derivatives of this compound?
- Analysis : Polymorphism (e.g., triclinic vs. monoclinic forms) can lead to structural variations. Solutions include:
- Re-crystallizing under controlled conditions (solvent, temperature).
- Applying Hirshfeld surface analysis to identify packing differences.
- Validating with powder XRD to confirm phase purity .
Tables for Key Data
Q. Table 1: Synthetic Conditions Comparison
| Parameter | Standard Protocol | Optimized Alternative |
|---|---|---|
| Base | Triethylamine | Hünig’s base (DIEA) |
| Boc₂O Equiv | 1.5 | 2.0 |
| Solvent | DCM | DMF/THF |
| Reaction Time | 12 h | 6 h (microwave-assisted) |
| Yield | 65–75% | 85–90% |
| Reference |
Q. Table 2: Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
